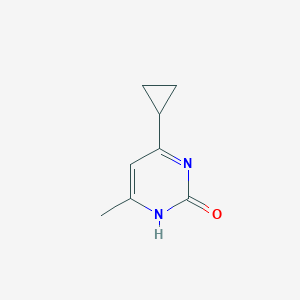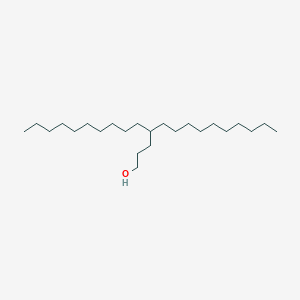
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl, also known as DCB, is a compound that belongs to the family of N-acyl arylhydroxylamines. It is a synthetic compound that has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl inhibits cytochrome P450 enzymes by binding to the heme group in the active site of the enzyme. This binding prevents the substrate from binding to the enzyme, thereby inhibiting the enzyme activity. 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has been shown to be a non-competitive inhibitor of cytochrome P450 enzymes, which means that it does not compete with the substrate for binding to the enzyme.
Efectos Bioquímicos Y Fisiológicos
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has been shown to have several biochemical and physiological effects. It has been shown to inhibit the metabolism of several drugs, including warfarin, phenytoin, and tamoxifen. This inhibition can lead to increased drug concentrations in the body, which can have both beneficial and detrimental effects depending on the drug. 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has also been shown to have anti-inflammatory properties, which may be due to its inhibition of cytochrome P450 enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has several advantages for lab experiments. It is a potent inhibitor of cytochrome P450 enzymes, which makes it a valuable tool for studying drug metabolism in vitro. It is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has some limitations. It is not a selective inhibitor of cytochrome P450 enzymes and can inhibit the activity of multiple enzymes. This can make it difficult to interpret the results of experiments using 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl.
Direcciones Futuras
There are several future directions for the use of 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl in scientific research. One direction is the development of more selective inhibitors of cytochrome P450 enzymes. This would allow researchers to study the metabolism of specific drugs and xenobiotics without affecting other enzymes. Another direction is the use of 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl in drug discovery and development. 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl can be used to identify drugs that are metabolized by specific cytochrome P450 enzymes, which can help to predict drug-drug interactions and potential adverse effects. Additionally, 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl can be used to study the effects of genetic polymorphisms on drug metabolism, which can help to personalize drug therapy.
Métodos De Síntesis
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl can be synthesized through a multi-step process that involves the reaction of 2,6-dichlorobenzoyl chloride with 4-acetylaminobiphenyl in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl. This synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and xenobiotics in the body. 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has been shown to inhibit the activity of several cytochrome P450 enzymes, including CYP3A4, CYP2C9, and CYP2D6. This makes 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl a valuable tool for studying the metabolism of drugs and xenobiotics in vitro.
Propiedades
Número CAS |
119411-18-6 |
|---|---|
Nombre del producto |
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl |
Fórmula molecular |
C21H15Cl2NO3 |
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
(N-acetyl-4-phenylanilino) 2,6-dichlorobenzoate |
InChI |
InChI=1S/C21H15Cl2NO3/c1-14(25)24(27-21(26)20-18(22)8-5-9-19(20)23)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-13H,1H3 |
Clave InChI |
XHNVDCZMXVOBSG-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3Cl)Cl |
SMILES canónico |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3Cl)Cl |
Otros números CAS |
119411-18-6 |
Sinónimos |
N-(1,1'-Biphenyl)-4-yl-N-((2,6-dichlorobenzoyl)oxy)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one](/img/structure/B47685.png)










![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)

